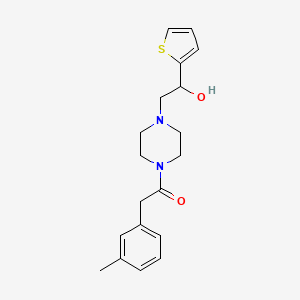1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone
CAS No.: 1396791-40-4
Cat. No.: VC7050727
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396791-40-4 |
|---|---|
| Molecular Formula | C19H24N2O2S |
| Molecular Weight | 344.47 |
| IUPAC Name | 1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C19H24N2O2S/c1-15-4-2-5-16(12-15)13-19(23)21-9-7-20(8-10-21)14-17(22)18-6-3-11-24-18/h2-6,11-12,17,22H,7-10,13-14H2,1H3 |
| Standard InChI Key | IBBYBMIPUNNDNE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Introduction
Overview of the Compound
The compound 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone is a complex organic molecule containing several functional groups:
-
Piperazine ring: A six-membered heterocyclic ring with two nitrogen atoms.
-
Thiophene moiety: A five-membered aromatic ring containing sulfur, which is known for its biological activity in various pharmaceutical compounds.
-
Hydroxy group (-OH): Attached to the ethyl chain, contributing to polarity and potential hydrogen bonding.
-
m-Tolyl group: A methyl-substituted phenyl group (meta-position), adding hydrophobicity to the molecule.
-
Ethanone group (-COCH3): A ketone functional group, which can influence reactivity and binding properties.
This structure suggests potential applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors.
Potential Applications
Based on the structural components:
-
Pharmacological Activity:
-
Piperazine derivatives are widely studied for their roles as central nervous system (CNS) agents, including antipsychotics, antidepressants, and anxiolytics.
-
Thiophene-containing compounds are known for antimicrobial, anti-inflammatory, and anticancer properties.
-
-
Drug Development:
-
The combination of a piperazine scaffold with thiophene and hydroxy functionalities could make this compound a candidate for enzyme inhibition or receptor modulation.
-
The m-tolyl group may enhance lipophilicity, aiding in membrane permeability.
-
Synthesis
Although no specific synthesis route was provided for this compound in the search results, a general approach might involve:
-
Functionalization of piperazine with a thiophene-containing hydroxyethyl group via nucleophilic substitution.
-
Coupling with m-tolyl ethanone using condensation or similar reactions.
Related Compounds
Several studies on structurally related compounds highlight their diverse biological activities:
-
Piperazine derivatives with ethanone groups have been explored for antimicrobial and antifungal activities .
-
Thiophene-based molecules have shown promise in oncology as PARP inhibitors .
-
Compounds combining piperazine and aromatic groups are often evaluated for CNS disorders .
Data Table: Key Structural Features
| Functional Group | Description | Potential Role |
|---|---|---|
| Piperazine | Six-membered heterocyclic amine | CNS activity, solubility |
| Thiophene | Aromatic sulfur-containing ring | Antimicrobial, anticancer |
| Hydroxyethyl | Polar functional group | Hydrogen bonding, solubility |
| m-Tolyl | Methyl-substituted aromatic ring | Lipophilicity, membrane transport |
| Ethanone | Ketone group | Reactivity, binding interactions |
Research Gaps
The lack of direct studies on this compound indicates opportunities for:
-
Biological Testing: Screening for antimicrobial, anticancer, or CNS-related activities.
-
Molecular Docking Studies: Predicting interactions with biological targets.
-
Synthesis Optimization: Developing efficient synthetic pathways.
Further research is needed to fully understand the pharmacological potential of this molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume